

In-Depth Technical Guide: 4-Chloro-2-(2-chlorophenyl)benzoic acid

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Compound of Interest

Compound Name:	4-Chloro-2-(2-chlorophenyl)benzoic acid
CAS No.:	1262005-89-9
Cat. No.:	B6399554

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Executive Summary & Chemical Identity

4-Chloro-2-(2-chlorophenyl)benzoic acid is a sterically hindered, di-halogenated biphenyl carboxylic acid. In medicinal chemistry and advanced materials science, this compound serves as a "privileged scaffold." The ortho-substitution pattern forces the two aromatic rings out of coplanarity, creating a distinct three-dimensional dihedral angle that is highly valuable for fitting into deep, hydrophobic enzymatic pockets.

Due to historical registry overlaps in chemical vendor databases, this compound is frequently associated with two distinct CAS numbers. It is critical for procurement and regulatory documentation to verify the chemical structure via analytical methods rather than relying solely on the CAS registry^[1].

Quantitative Physicochemical Properties

Property	Value
IUPAC Name	2',5-Dichloro-[1,1'-biphenyl]-2-carboxylic acid
Primary CAS Number	1262005-89-9
Alternate CAS Number	1261963-50-1[1]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O ₂
Molecular Weight	267.11 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility Profile	Soluble in DMF, DMSO, MeOH; Insoluble in H ₂ O
Isotopic Mass Signature	[M-H] ⁻ at m/z 265, 267, 269 (9:6:1 ratio)

Structural Significance in Drug Design

The architecture of **4-chloro-2-(2-chlorophenyl)benzoic acid** is not accidental; it is engineered for metabolic stability and target specificity.

- **The Carboxylic Acid Anchor:** Acts as a primary hydrogen-bond donor/acceptor and serves as the primary synthetic handle for downstream amide coupling (e.g., forming complex peptidomimetics).
- **Di-Chloro Substitution:** The chlorine atoms enhance the lipophilicity (logP) of the molecule, improving cellular permeability. Furthermore, halogens block metabolically vulnerable positions on the aromatic rings, preventing rapid oxidative degradation by Cytochrome P450 enzymes.
- **Pharmaceutical Applications:** This specific biphenyl scaffold is a critical active pharmaceutical ingredient (API) intermediate in the synthesis of selective Factor XIa inhibitors and other serine protease inhibitors[2][3]. These inhibitors are vital in the development of next-generation anticoagulants that prevent thrombosis without inducing severe bleeding liabilities[2].

Synthetic Methodology: Regioselective Suzuki-Miyaura Cross-Coupling

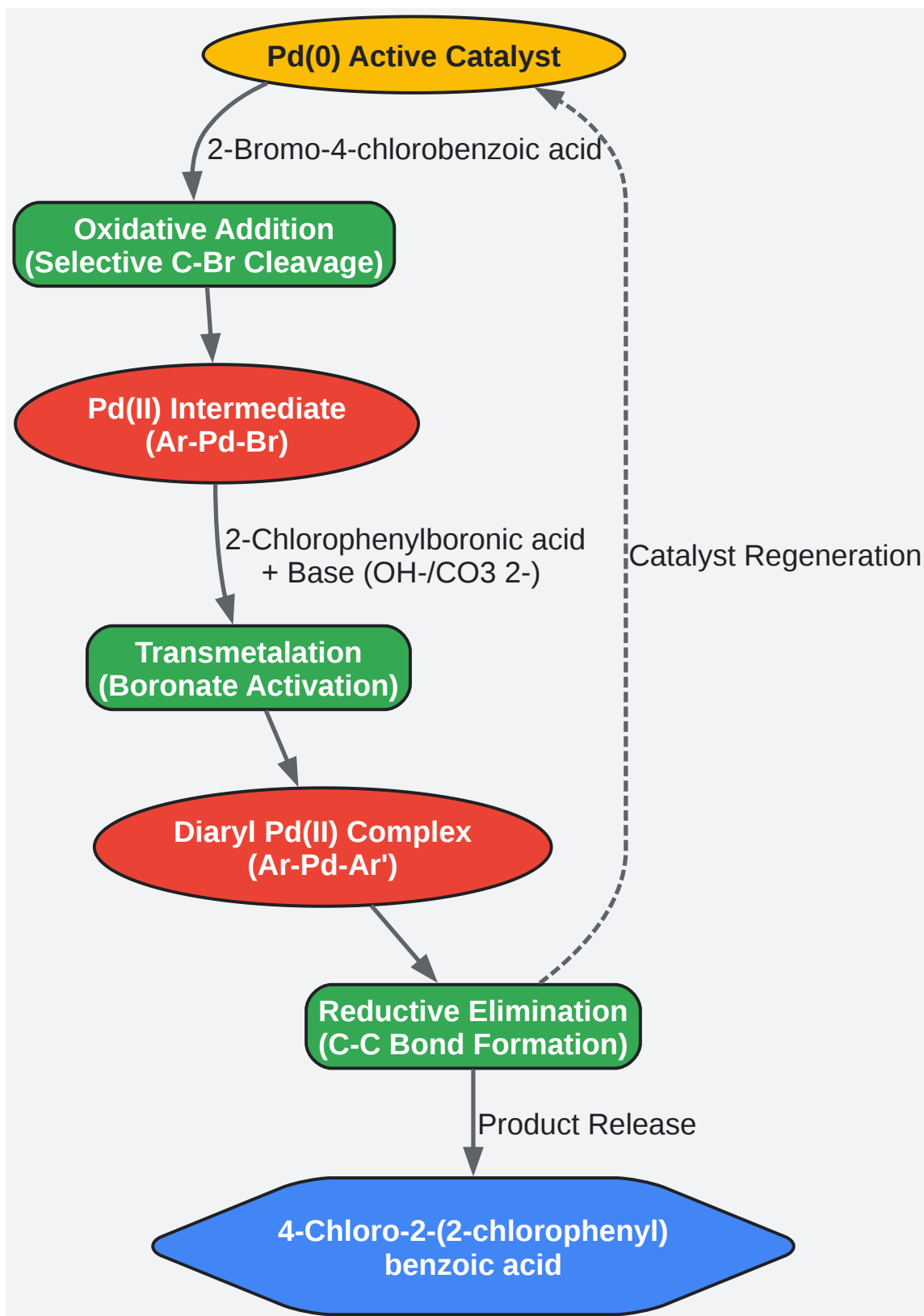
The most efficient, field-proven method to construct this biphenyl system is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-chlorobenzoic acid and 2-chlorophenylboronic acid[3].

The Causality Behind the Chemistry

Why does this specific pairing work without polymerizing or cross-reacting? The reaction relies on the fundamental thermodynamic differences in bond dissociation energies (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). During the catalytic cycle, the Palladium(0) active species undergoes oxidative addition exclusively at the C–Br bond, leaving the C–Cl bond completely intact for the final product[4].

Because both coupling partners possess bulky ortho-substituents (a carboxylic acid and a chlorine atom), the transition state during reductive elimination is sterically congested. To overcome this activation energy barrier, a robust catalyst system (such as Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like SPhos) and thermal activation (80–100 °C) are required[5].

Mechanistic Pathway



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Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target biphenyl scaffold.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Each phase includes an observable checkpoint to ensure the reaction is proceeding correctly.

Reagents Required

- Aryl Halide: 2-Bromo-4-chlorobenzoic acid (1.0 eq)
- Boronic Acid: 2-Chlorophenylboronic acid (1.2 eq)
- Catalyst: Pd₂(dba)₃ (0.02 eq, 2 mol%)[5]
- Ligand: SPhos (0.04 eq, 4 mol%)[5]
- Base: K₃PO₄ (3.0 eq)[5]
- Solvent: 1,4-Dioxane / Deionized Water (10:1 v/v)[5]

Execution Workflow

Step 1: System Degassing (Critical Causality)

- Charge a dry Schlenk flask with 2-bromo-4-chlorobenzoic acid, 2-chlorophenylboronic acid, and K₃PO₄.
- Add the 1,4-Dioxane/Water mixture. Causality: Water is strictly necessary to dissolve the inorganic base and form the reactive [Ar-B(OH)₃]⁻ boronate complex, which accelerates the transmetalation step.
- Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) black, terminating the catalytic cycle prematurely.

Step 2: Catalyst Introduction & Thermal Activation 4. Briefly open the flask under a positive flow of Argon and add Pd₂(dba)₃ and SPhos. 5. Seal the flask and heat the reaction mixture to 90 °C in an oil bath for 12–18 hours. 6. Validation Checkpoint: The solution should transition from

a dark reddish-purple ($\text{Pd}_2(\text{dba})_3$) to a homogeneous amber/brown solution. The appearance of a black precipitate indicates catalyst death.

Step 3: Workup & Self-Validating Isolation 7. Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues. 8. Concentrate the filtrate under reduced pressure to remove the 1,4-Dioxane. 9. Dilute the remaining aqueous residue with additional water and wash with Ethyl Acetate (2x) to extract organic impurities (e.g., homocoupled boronic acid byproducts). Discard the organic layer. 10. Precipitation Logic: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the pH reaches ~ 2.0 . Causality: At basic pH, the product exists as a highly water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, drastically dropping its aqueous solubility and forcing the target **4-chloro-2-(2-chlorophenyl)benzoic acid** to crash out of solution as a solid. 11. Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Analytical Validation

To confirm the integrity of the synthesized batch, perform LC-MS analysis. Utilizing Electrospray Ionization in negative mode (ESI-), the spectrum must display a dominant $[\text{M-H}]^-$ cluster at m/z 265, 267, and 269. The exact 9:6:1 intensity ratio of these peaks serves as definitive proof of the presence of exactly two chlorine atoms in the final structure, confirming that the C-Cl bond was successfully preserved during the cross-coupling.

Troubleshooting Common Side Reactions

When scaling this protocol, researchers may encounter specific impurities. Understanding their origin is key to mitigation:

- **Protodehalogenation (Formation of 4-chlorobenzoic acid):** This occurs if the Pd(II) intermediate undergoes premature reduction before transmetalation can occur^[5]. It is often caused by trace alcoholic impurities acting as hydride sources. Solution: Ensure all solvents are strictly alcohol-free and increase the concentration of the boronic acid to outcompete the side reaction.
- **Boronic Acid Homocoupling:** The formation of 2,2'-dichlorobiphenyl. This is driven by the presence of trace oxygen which facilitates the oxidative homocoupling of the boronic acid. Solution: Implement a stricter freeze-pump-thaw degassing protocol.

References

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